Spiroprop

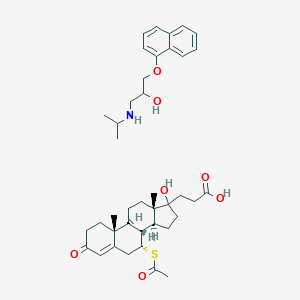

Description

Properties

CAS No. |

138230-23-6 |

|---|---|

Molecular Formula |

C40H55NO7S |

Molecular Weight |

693.9 g/mol |

IUPAC Name |

3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C24H34O5S.C16H21NO2/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);3-9,12,14,17-18H,10-11H2,1-2H3/t17-,18-,19+,21+,22-,23-,24?;/m0./s1 |

InChI Key |

YTYUCAQFELYLJP-ATJCWOKCSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |

Synonyms |

spiroprop |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Spiroprop Architectures

Stereoselective Approaches to Spiroprop Synthesis

Stereoselective synthesis, which aims to produce a desired stereoisomer with high purity, is crucial for spirocyclic compounds due to the presence of a spiro stereocenter researchgate.net, beilstein-journals.org. Numerous strategies have been developed for the stereoselective synthesis of various spirocycles researchgate.net, rsc.org.

One approach to polysubstituted spiropentanes involves a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. This method allows for the preparation of polysubstituted spiropentanes with multiple contiguous stereocenters. nih.gov The control of selectivity in this carbometalation originates from a combined syn-facial diastereoselective addition and a regio-directing group that subsequently acts as a leaving group in an intramolecular nucleophilic substitution. nih.gov

Diastereoselective synthesis has also been reported for spiroaziridines through an I2/TBHP mediated reaction of primary amines with α,β-unsaturated ketones. rsc.org Another diastereoselective method involves the synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones via metal-free cyclopropanation using tosylhydrazone salts. rsc.org High diastereoselectivity was also observed in the addition of gem-dichlorocarbene to optically pure α,β-unsaturated amides derived from a chiral camphorpyrazolidinone, leading to spiro rsc.orgrsc.org-pentane carboxylic acid esters derivatives. chemrxiv.org

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis, utilizing chiral catalysts to induce stereoselectivity, has emerged as a powerful strategy for the enantioselective construction of spirocyclic systems sioc-journal.cn, rsc.org. This approach allows for the formation of chiral spirocenters with high enantiomeric excess.

Organocatalytic Strategies for this compound Synthesis

Organocatalysis, which employs small organic molecules as catalysts, offers an environmentally friendly and robust approach to asymmetric synthesis nih.gov, uniroma1.it. Organocatalytic methods have been developed for the synthesis of various spirocyclic structures.

An enantioselective organocatalytic approach has been described for the synthesis of spiro[pyrrolidin-3,3′-oxindole] derivatives with high enantiopurity. This method involves a three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters in the presence of a chiral phosphoric acid catalyst. nih.gov This reaction sequence provides spirooxindole derivatives with high yields and excellent stereoselectivities. nih.gov Theoretical calculations suggest that hydrogen bonding between the catalyst, the azomethine ylide, and the methyleneindolinone plays a crucial role in controlling the enantio- and regioselectivity. nih.gov

Another organocatalytic approach involves a stereoselective Michael−domino Michael/aldol (B89426) reaction sequence for the synthesis of spiro-decalin oxindoles. uniroma1.it This sequence, catalyzed by a pyrrolidine-based organocatalyst and DBU, generates multiple contiguous stereogenic centers with high diastereoselectivity and excellent enantioselectivity. uniroma1.it An organocatalysed cascade Knoevenagel/Michael/cyclization reaction using a quinidine-derived squaramide has also been developed for the enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, achieving high enantiomeric excess. nih.gov, nih.gov

Metal-Catalyzed Transformations for this compound Scaffolds

Transition metal catalysis is widely utilized in the synthesis of spirocyclic compounds, enabling various bond-forming reactions with control over stereochemistry researchgate.net, researchgate.net. Metal-catalyzed transformations offer versatile routes to diverse spirocyclic scaffolds.

Palladium-catalyzed reactions have been employed in the synthesis of spirocycles. A Pd-catalyzed spirocyclization with propargyl carbonates has been reported for the stereoselective synthesis of 3-spiropiperidino indolenines. rsc.org This transformation, following a Lewis acid-catalyzed SN2-type ring opening of activated aziridines, generates two stereogenic centers, including an all-carbon quaternary stereocenter, with high diastereomeric and enantiomeric excess. rsc.org Palladium catalysis has also been used in asymmetric (4 + 2) dipolar cyclization for the synthesis of chiral spiro-indenes bearing all-carbon quaternary stereocenters. oaepublish.com This method involves trapping π-allyl-Pd 1,4-dipoles with in situ generated indene-involved ketenes, achieving high enantio- and diastereoselectivities. oaepublish.com

Transition metal-catalyzed hydroalkoxylation-cycloaddition cascades have emerged as a method for synthesizing hetero-annular and spiro ketals, often utilizing precious metals like Au(I), Au(III), Pd(II), Cu(II), and Rh(I). researchgate.net Dinuclear zinc catalysts have been successfully applied in an enantioselective Michael/transesterification tandem reaction for the synthesis of indanone spiro-isochromanone derivatives, providing products with excellent stereoselectivities. rsc.org

Diastereoselective Synthesis of Polysubstituted this compound Analogs

The diastereoselective synthesis of polysubstituted spirocyclic analogs focuses on controlling the relative stereochemistry of multiple stereocenters within the molecule. As mentioned earlier, a carbometalation approach to polysubstituted spiropentanes demonstrates high regio- and diastereoselectivity, allowing for the creation of structures with up to five contiguous stereocenters. nih.gov The selectivity in this method is attributed to a combination of syn-facial diastereoselective carbometalation and a regio-directing leaving group. nih.gov

Diastereoselective methods are also crucial for constructing spirocycles with specific arrangements of substituents. Examples include the diastereoselective synthesis of spiroaziridines rsc.org and spiro[cyclopropane-1,3′-indolin]-2′-ones rsc.org.

Enantioselective Synthesis of this compound Derivatives

Enantioselective synthesis is vital for producing single enantiomers of chiral spirocyclic compounds, which is often necessary due to the different biological activities of enantiomers. researchgate.net Asymmetric catalysis, both organo- and metal-catalyzed, plays a key role in achieving high enantioselectivity in spirocycle synthesis sioc-journal.cn, rsc.org.

Examples of enantioselective approaches include the organocatalytic synthesis of spiro[pyrrolidin-3,3′-oxindoles] with high enantiopurity nih.gov and the enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives using a chiral squaramide catalyst nih.gov, nih.gov. Metal-catalyzed enantioselective reactions, such as the Pd-catalyzed asymmetric dipolar cyclization for spiro-indenes oaepublish.com and the dinuclear zinc-catalyzed synthesis of indanone spiro-isochromanone derivatives rsc.org, also provide access to enantiomerically enriched spirocyclic compounds. The preparation of enantiopure spiropentanes can be achieved by utilizing enantiopure epoxides as starting materials. nih.gov

Novel Synthetic Routes to this compound and Related Scaffolds

Research continues to explore novel synthetic routes to access spirocyclic and related scaffolds efficiently and selectively nih.gov, nih.gov. These novel routes often involve innovative reaction design, new catalytic systems, or the strategic use of readily available starting materials.

One novel approach to polysubstituted spiropentanes utilizes a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. nih.gov This method provides a flexible route to spiropentanes with various substitution patterns. nih.gov

Other novel routes to spirocyclic structures include cascade reactions and tandem transformations that build complexity in a single sequence. The organocatalytic cascade Knoevenagel/Michael/cyclization reaction for spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives is an example of such a novel route. nih.gov, nih.gov Similarly, the sequential organocatalytic Michael−domino Michael/aldol reaction provides a novel and atom-economical route to spiro-decalin oxindoles. uniroma1.it

Metal-catalyzed approaches also contribute to novel synthetic strategies. The Pd-catalyzed asymmetric (4 + 2) dipolar cyclization for chiral spiro-indenes represents a novel route combining transition metal catalysis with photo-Wolff rearrangement. oaepublish.com

The development of novel synthetic methodologies is driven by the need for more efficient, sustainable, and stereoselective routes to diverse spirocyclic architectures.

Compound Names and PubChem CIDs

Carbometalation Reactions for Spiropropane Core Formation

Carbometalation reactions, which involve the addition of a carbon-metal bond across a carbon-carbon π-bond, have emerged as a strategy for constructing spiropropane cores. This approach allows for the creation of new carbon-carbon sigma bonds and introduces a metal center that can be further functionalized wikipedia.org. A new approach to polysubstituted spiropentanes has been developed through the regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. This method relies on the combined effect of syn-facial diastereoselective carbometalation and a regio-directing group that subsequently acts as a leaving group in an intramolecular nucleophilic substitution nih.gov. This strategy enables the preparation of polysubstituted spiropentanes with multiple stereocenters, including quaternary carbon centers nih.gov. The selectivity in these reactions is influenced by the substrate structure and the choice of organometallic reagent wikipedia.orgnih.gov.

Spirocyclization Reactions (e.g., Pd-catalyzed, Michael-domino reactions)

Spirocyclization reactions are key transformations for assembling spirocyclic systems. These reactions involve the formation of a new ring that shares a spiro atom with an existing ring. Palladium-catalyzed spirocyclization reactions are prominent in this field. One approach involves a cascade Heck/C–H functionalization process between 2-bromoarylamides and vinyl bromides, forming spiropalladacycles as intermediates. These intermediates then react to yield spiroindenyl-2-oxindoles mdpi.com. This method represents a strategy for activating C–H bonds that are not in close proximity to directing groups and provides access to complex polycyclic compounds mdpi.com.

Michael-domino reactions also offer a powerful route to this compound structures. These reactions involve a sequence of Michael addition followed by another reaction, such as cyclization, in a single pot. An enantioselective Michael spirocyclization reaction of tetrasubstituted palladium enolates has been reported, enabling the formation of adjacent all-carbon quaternary and tertiary stereocenters with high stereoselectivity chemrxiv.org. Another example is the copper-catalyzed Kinugasa/Michael domino reaction for the desymmetrization of prochiral cyclohexadienones, which provides access to chiral spirocyclic β-lactams with multiple contiguous stereocenters nih.gov. Domino cyclizations between N-tosylhydrazones and boronic acids have also been shown to lead to spirocycles through formal [n+1] cyclizations uniovi.es.

Multi-component Reactions for this compound Assembly

Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single step to form a complex product. MCRs are advantageous due to their efficiency, atom economy, and ability to rapidly generate molecular diversity nih.govmdpi.com. They are increasingly utilized in the synthesis of spirocyclic compounds nih.gov. For instance, a three-component reaction involving arylamine, isatin, and cyclopentane-1,3-dione has been developed for the synthesis of spiro[dihydropyridine-oxindole] derivatives beilstein-journals.org. MCRs offer a time- and cost-effective approach for constructing complex this compound architectures mdpi.com.

Radical Chemistry Approaches to this compound Structures

Radical chemistry provides alternative pathways for the formation of spirocyclic systems. Radical reactions involve species with unpaired electrons, which can undergo various transformations, including cyclization mhmedical.comlibretexts.org. While the search results didn't provide specific examples of radical chemistry applied directly to the spiropentane (B86408) core formation, radical-based approaches have been explored for the synthesis of other spirocyclic structures, such as spiroketals nih.gov. These methods often involve the generation of radical intermediates that undergo intramolecular cyclization to form the spirocyclic ring system nih.gov. The high reactivity and transient nature of radicals can be leveraged for challenging bond formations mhmedical.com.

Strategic Design of this compound Building Blocks and Intermediates

The strategic design of building blocks and intermediates is crucial for the successful synthesis of this compound architectures. This involves selecting starting materials and designing reaction sequences that facilitate the formation of the spiro center and desired substitution patterns with high efficiency and selectivity mdpi.com. Approaches include the use of appropriately substituted cyclopropenes for carbometalation reactions nih.gov, alkene-tethered aryl halides for palladium-catalyzed spirocyclizations mdpi.com, and specific three-component systems for MCRs beilstein-journals.org. The design often considers factors such as controlling stereochemistry, minimizing side reactions, and enabling the introduction of diverse functional groups nih.govmdpi.com. The use of chiral catalysts or enantiopure starting materials can be incorporated to achieve enantioselective synthesis nih.govchemrxiv.org.

Efficiency and Atom Economy in this compound Synthesis

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Spiropentane | 9088 |

| Spironolactone (B1682167) | 5833 |

| Propranolol | 4946 |

| Spiperone | 5265 |

| Spiropidion | 58537978 |

| Canrenone | 5280488 |

| Eplerenone | 5281922 |

| Apararenone | 135626008 |

| Esaxerenone | 86341084 |

| Finerenone | 57846717 |

| Methylenecyclobutane | 10974 |

| Ethene | 6325 |

| Propadiene | 8018 |

| Cyclopropane (B1198618) | 6353 |

| 1,3-dibromopropane | 8233 |

| Pentaerythritol | 974 |

| Vinylcyclopropane | 13011 |

| Michael addition | N/A |

| Heck reaction | N/A |

| C-H functionalization | N/A |

| Carbopalladation | N/A |

| Kinugasa reaction | N/A |

| N-tosylhydrazones | N/A |

| Boronic acids | N/A |

| Isatin | 3776 |

| Cyclopentane-1,3-dione | 8359 |

| Arylamine | N/A |

| Spiroketals | N/A |

| Organometallic reagent | N/A |

| Cyclopropene | 1549156 |

| Vinyl bromide | 7846 |

| 2-bromoarylamides | N/A |

| Cyclohexadienones | N/A |

| Nitrones | N/A |

| N-tosylhydrazone | N/A |

| Boronic acid | N/A |

| Hajos-Parrish ketone | 6435236 |

| Aldehyde | N/A |

| 1,3-indanedione | 9068 |

| β-nitrostyrene | 637625 |

| MBH acetates | N/A |

| Alkylidenecyclopropane | N/A |

| Allene | 7845 |

| Diazo compounds | N/A |

| Zinc carbenoid | N/A |

| Chiral dioxaborolane ligand | N/A |

| Palladium enolates | N/A |

| Copper catalyst | N/A |

| Radical intermediate | N/A |

| Xanthate | N/A |

| Dihydroxy ketones | N/A |

Data Table: Examples of Spirocyclization Reactions

| Reaction Type | Key Reagents/Catalyst | Spirocyclic Product Type | Notes | Source |

| Carbometalation/Substitution | Organocopper, Epoxide | Polysubstituted Spiropentanes | Regio- and diastereoselective, up to five stereocenters including quaternary carbons. | nih.gov |

| Pd-catalyzed Spirocyclization | Pd catalyst, 2-bromoarylamides, Vinyl bromides | Spiroindenyl-2-oxindoles | Cascade Heck/C–H functionalization, forms spiropalladacycles. | mdpi.com |

| Cu-catalyzed Domino Reaction | Cu catalyst, Alkyne-tethered cyclohexadienones, Nitrones | Spirocyclic β-Lactams | Highly chemo-, regio-, diastereo-, and enantioselective. | nih.gov |

| Domino Spirocyclization | N-Tosylhydrazones, Boronic acids | Spirocycles | Formal [n+1] cyclizations. | uniovi.es |

| Three-Component Reaction | Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] | Efficient one-pot synthesis. | beilstein-journals.org |

Elucidation of Reaction Mechanisms in Spiroprop Synthesis

Theoretical Studies on Spiroprop Reaction Pathways

Theoretical studies, often employing computational chemistry methods, play a crucial role in understanding the intricate reaction pathways involved in the formation of spiro systems. These studies can provide insights into fleeting intermediates and transition states that are challenging to observe experimentally. Research into the synthesis of spiro heterocyclic steroids, for instance, has utilized theoretical calculations to substantiate proposed reaction mechanisms. beilstein-journals.org Such computational approaches help in mapping the potential energy surface of a reaction, identifying possible routes, and determining the most favorable pathways based on energy barriers.

Transition State Analysis in this compound Formation

Transition state analysis is a key component of theoretical studies aimed at understanding reaction mechanisms. By locating and characterizing transition states on the potential energy surface, researchers can determine the activation energy barrier for a reaction step and gain insights into the molecular geometry and electronic structure at the point of highest energy along the reaction coordinate. In the context of spiro compound synthesis, theoretical calculations have been used to substantiate the proposed free radical mechanism involved in the formation of spiro 1,2,4-triazolidin-3-ones from semicarbazones. beilstein-journals.org Analyzing the transition states in such reactions helps to understand why specific reaction pathways are favored and how reaction conditions might influence the rate of formation.

Role of Non-Covalent Interactions in Stereocontrol of this compound Reactions

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, can significantly influence the stereochemical outcome of chemical reactions. cam.ac.ukrsc.orgencyclopedia.pubscielo.org.mxmdpi.com In the synthesis of spiro compounds, particularly those with multiple stereocenters, controlling stereochemistry is paramount. Theoretical studies have indicated the importance of non-covalent interactions, including the avoidance of unfavorable steric interactions, in directing the stereochemical course of spiro annulation reactions. beilstein-journals.org For example, in the synthesis of spiro heterocyclic steroids via a free radical mechanism, the heterocyclic ring closure was proposed to occur on a specific steroidal face to circumvent 1,3-diaxial interactions with existing methyl groups, a concept supported by theoretical calculations. beilstein-journals.org Understanding and exploiting these non-covalent interactions through theoretical modeling can aid in the rational design of chiral catalysts and reaction conditions for achieving desired stereoselectivity.

Energy Landscape Analysis of this compound Transformations

Energy landscape analysis provides a comprehensive view of all possible chemical species and the transitions between them during a reaction. By mapping the energy surface, researchers can identify stable intermediates, transition states, and alternative reaction pathways. Theoretical calculations, as applied in mechanistic studies of spiro compound synthesis, contribute to building this energy landscape. beilstein-journals.org Analyzing the energy landscape allows for the prediction of reaction products, the identification of potential side reactions, and the understanding of how changes in reaction conditions might steer the reaction towards different outcomes. beilstein-journals.org

Kinetic and Thermodynamic Considerations in this compound Reactions

Kinetic and thermodynamic considerations are fundamental to understanding chemical reactions, including the synthesis of spiro compounds. Kinetics deals with the rate of a reaction and the factors that influence it, such as temperature, concentration, and the presence of catalysts. Thermodynamics, on the other hand, is concerned with the energy changes that occur during a reaction and the relative stability of reactants and products. wikipedia.orgsamipubco.com

Mechanistic Insights from Isotopic Labeling Studies in this compound Synthesis

Isotopic labeling is a powerful experimental technique used to elucidate reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgstudysmarter.co.ukgeneralmetabolics.com By incorporating isotopes (such as deuterium, carbon-13, or nitrogen-15) into specific positions of the starting materials, researchers can analyze the isotopic distribution in the products to gain insights into which bonds are broken and formed and the sequence of reaction steps. wikipedia.orgsilantes.comnih.gov

While isotopic labeling studies are widely used in mechanistic investigations across organic chemistry, specific examples of their application directly to the synthesis of a compound explicitly named "this compound" within the provided search results are not detailed. However, applying this technique to spiro synthesis would involve selectively labeling atoms in the precursors and analyzing the label's position in the spiro product using analytical techniques like mass spectrometry or NMR spectroscopy to deduce the reaction pathway.

Computational Verification of Proposed this compound Mechanisms

Computational methods serve as an essential tool for verifying proposed reaction mechanisms in organic synthesis, including the formation of spiro compounds. beilstein-journals.orgnih.gov By calculating the energies of proposed intermediates and transition states and comparing them to experimental data (such as reaction rates or product distributions), computational chemistry can support or refute a hypothesized mechanism.

Computational Chemistry and Molecular Design of Spiroprop Analogs

Molecular Modeling and Simulation Techniques for Spiroprop Structures

Molecular modeling and simulation techniques are fundamental to understanding the behavior of spiro compounds. These methods provide a computational microscope to examine molecular structures, conformational preferences, and dynamic behavior. rsc.org

Quantum Mechanical (QM) Calculations on this compound Systems

Quantum Mechanical (QM) calculations are employed to study the electronic structure and properties of spiro systems. These calculations, based on the principles of quantum mechanics, can provide highly accurate information about molecular geometries, charge distributions, reaction mechanisms, and spectroscopic properties. researchgate.netitu.edu.trnih.govresearchgate.net For spiro compounds, QM calculations can be used to:

Determine optimized molecular geometries and relative energies of different conformers.

Calculate electronic properties such as frontier molecular orbitals (HOMO and LUMO), ionization potentials, and electron affinities, which are crucial for understanding reactivity and electronic transitions. researchgate.netitu.edu.tracs.org

Investigate reaction pathways and transition states involved in the synthesis or transformation of spiro compounds. acs.org

Predict spectroscopic parameters like NMR shifts, vibrational frequencies (IR and Raman), and UV-Vis spectra, aiding in experimental characterization. researchgate.netnih.govacs.org

Analyze the effect of substituents on the electronic and structural properties of the spiro core. itu.edu.tracs.org

For instance, QM calculations have been used to study the electrochemical behavior of spirochromic compounds, correlating calculated ionization potentials with experimental oxidation potentials and identifying the influence of substituents on electronic properties. itu.edu.tr Another study utilized Density Functional Theory (DFT), a type of QM calculation, to investigate the structural, topological, and electronic properties of a spiro[1H-indole-3,2′-3H-1,3-benzothiazole]-2-one, providing insights into its drug-likeness and potential as an insulysin inhibitor. researchgate.net

Molecular Dynamics (MD) Simulations for this compound Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of spiro compounds over time. rsc.orgnih.govmdpi.comnih.gov Unlike static QM calculations, MD simulations account for temperature and solvent effects, providing a more realistic representation of molecular behavior in solution or biological environments. mdpi.comiphy.ac.cn For spiro systems, MD simulations can be used to:

Perform detailed conformational analysis to identify stable conformers and their relative populations. rsc.orgresearchgate.net

Study the flexibility and dynamics of the spirocyclic ring system and attached substituents. mdpi.com

Investigate interactions with solvents or surrounding molecules. mdpi.comiphy.ac.cn

Simulate the binding process of spiro compounds to biological targets and analyze their stability within the binding site. nih.govnih.govresearchgate.net

Evaluate the influence of temperature and pressure on molecular behavior. iphy.ac.cn

Research has employed MD simulations to study the conformational analysis of spiro-epoxides, utilizing statistical analysis of trajectories to identify predominant conformers at room temperature. rsc.org MD simulations have also been used to investigate the conformational changes and flexibility of spiroindolinonaphthoxazine derivatives in different solvents, providing insights into solvent-induced effects on their properties. mdpi.com Furthermore, MD simulations have been applied to study the binding of spiro-oxindole inhibitors to proteins like MDM2, analyzing conformational changes and interaction energies. nih.gov

An example of MD simulation findings in the context of spiro compounds is the study on spiro-oxindole inhibitors of the MDM2-p53 interaction. MD simulations followed by free energy decomposition analysis revealed that van der Waals and electrostatic interactions significantly contribute to the binding affinities of these inhibitors. nih.gov

Table 1: Illustrative Computational Studies on Spiro Compounds

| Computational Method | Spiro System Studied | Key Findings | Source |

| DFT (QM) | Spiro[1H-indole-3,2′-3H-1,3-benzothiazole]-2-one | Optimized structure, electronic properties, drug-likeness, docking ability. researchgate.net | researchgate.net |

| Semiempirical QM | Spiropyrans | Correlation of ionization potentials with oxidation potentials, substituent effects. itu.edu.tr | itu.edu.tr |

| MD Simulations | Spiro-epoxides | Identification of stable conformers and their populations. rsc.org | rsc.org |

| MD Simulations | Spiro-oxindole inhibitors | Analysis of protein-ligand interactions and binding free energies. nih.gov | nih.gov |

| MD Simulations | Spiroindolinonaphthoxazine | Conformational changes and flexibility in different solvents. mdpi.com | mdpi.com |

Virtual Screening Strategies for this compound-Derived Chemical Space

Virtual screening (VS) techniques are computational methods used to search large databases of chemical compounds to identify potential hits with desired properties, such as binding affinity to a target protein. researchgate.netwaocp.orgmdpi.comnih.govresearchgate.net For this compound-derived chemical space, VS strategies can accelerate the discovery of novel active compounds by prioritizing candidates for experimental testing. tandfonline.comnih.govresearchgate.net VS approaches are broadly categorized into ligand-based and structure-based methods. researchgate.netmdpi.comnih.govplos.org

Ligand-Based Virtual Screening (LBVS) in this compound Research

Ligand-Based Virtual Screening (LBVS) relies on the information from known active compounds (ligands) to find new molecules with similar properties. researchgate.netmdpi.comnih.govplos.org This approach is particularly useful when the 3D structure of the biological target is unknown. LBVS methods used in this compound research or for similar chemical spaces include:

Similarity Searching: Identifying compounds in a database that are structurally similar to known active spiro compounds using molecular fingerprints or descriptors. waocp.orgplos.org

Pharmacophore Modeling: Creating a 3D model representing the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) of known active spiro compounds required for binding to the target. mdpi.complos.org This model is then used to search databases for molecules possessing these features.

Shape-Based Screening: Comparing the 3D shape of spiro compounds to identify molecules with similar molecular volumes and shapes, which can be indicative of similar binding modes.

LBVS has been applied in the search for novel inhibitors, including those with spiro scaffolds, by using known active compounds as queries for similarity searches against large chemical databases. waocp.org Studies have shown that 3D ligand-based comparison techniques can be effective in identifying active compounds. plos.org

Structure-Based Virtual Screening (SBVS) for this compound Interactions

Structure-Based Virtual Screening (SBVS) utilizes the 3D structure of the biological target protein to predict how small molecules, including spiro compounds, might bind to it. researchgate.netwaocp.orgmdpi.comnih.govnih.govbiorxiv.org This approach requires a high-resolution experimental or computationally predicted structure of the target. mdpi.comnih.gov Key SBVS techniques applied to spiro systems involve:

Molecular Docking: Predicting the preferred binding orientation (pose) and affinity of a spiro compound within the target's binding site. researchgate.netmdpi.comnih.govmdpi.commdpi.com Docking algorithms score different poses based on how well the ligand fits and interacts with the protein, allowing for ranking of compounds. mdpi.combiorxiv.org

Binding Free Energy Calculations: More rigorous methods that estimate the thermodynamic stability of the protein-ligand complex, providing a more accurate measure of binding affinity. nih.govmdpi.com

SBVS has been successfully applied to identify potential inhibitors with spiro scaffolds by docking libraries of compounds into the binding pockets of target proteins. waocp.orgbiorxiv.orgmdpi.commdpi.com For example, SBVS was used to identify spiro-oxindole inhibitors of the MDM2-p53 interaction by docking compounds into the MDM2 binding cleft. nih.govwaocp.org Another study utilized SBVS based on an AlphaFold-predicted structure of a protein to identify small molecule inhibitors, including those with potential spiro frameworks. nih.govbiorxiv.org

Table 2: Virtual Screening Approaches for Spiro Compounds

| VS Approach | Principle | Application in Spiro Research |

| LBVS | Uses known active ligands to find similar molecules. | Identifying spiro analogs based on structural similarity or pharmacophore features of known actives. waocp.orgmdpi.complos.org |

| SBVS | Uses target protein structure to predict binding. | Docking spiro compounds into target binding sites to predict poses and affinities. researchgate.netmdpi.combiorxiv.orgmdpi.commdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. news-medical.netnih.govnih.gov For this compound analogs, QSAR modeling can help to:

Identify the key molecular features that are important for biological activity. news-medical.netnih.govnih.gov

Predict the activity of new, untested this compound analogs.

Guide the design of novel compounds with improved activity by suggesting modifications to the spiro structure. news-medical.netacs.org

QSAR models are developed using a dataset of this compound analogs with known structures and measured biological activities. Various molecular descriptors, representing different aspects of molecular structure and properties (e.g., electronic, steric, hydrophobic), are calculated for each compound. Statistical methods are then used to build a model that relates these descriptors to the observed activity. news-medical.netnih.govnih.gov

Studies have applied QSAR modeling to spiro compounds to understand the relationship between their structure and biological activity. For instance, QSAR modeling has been used for spiro-alkaloids to identify molecular descriptors relevant to their anti-neoplastic activity. nih.gov Another study on spiro-indole compounds utilized QSAR modeling to show that antiproliferative potency was dependent on specific mathematical coefficient and descriptor values. news-medical.net QSAR models have also been developed for spiropiperidine analogs to understand their activity as agonists of a specific receptor, correlating activity with electrostatic, hydrogen-bonding, steric, and hydrophobic interactions. nih.gov

Table 3: Illustrative QSAR Findings for Spiro Compounds

| Spiro System Studied | Biological Activity | Key Descriptors/Interactions Identified | Source |

| Spiro-alkaloids | Anti-neoplastic activity | Relevant molecular descriptors identified using CODESSA III software. nih.gov | nih.gov |

| Spiro-indole compounds | Antiproliferative potency | Dependent on mathematical coefficient and descriptor values. news-medical.net | news-medical.net |

| Spiropiperidine analogs | Agonism of NOP receptor | Correlated with electrostatic/hydrogen-bonding and steric/hydrophobic interactions. nih.gov | nih.gov |

Artificial Intelligence and Machine Learning Approaches in this compound Design

A critical challenge in designing novel molecules is ensuring their practical synthesizability. Predictive models for synthetic accessibility (SA) use computational methods to estimate the ease or difficulty of synthesizing a given compound tsijournals.comdepth-first.comrsc.org. These models can analyze molecular structure based on factors such as complexity, the presence of common fragments, and the likelihood of successful reaction pathways tsijournals.comdepth-first.com. By integrating AI and ML algorithms, SA prediction models can become more accurate and efficient, allowing researchers to prioritize the synthesis of computationally designed spiro analogs that are more likely to be successfully prepared in the laboratory nih.govmdpi.com. This helps to avoid investing resources in the pursuit of synthetically intractable molecules.

Generative models, a subset of AI, are employed to create novel molecular structures with desired properties. These models can learn the underlying patterns and rules of chemical structures from existing datasets and then generate entirely new compounds nih.govbiorxiv.org. In the context of spiro systems, generative models can be trained to propose novel scaffolds featuring spiro junctions, potentially leading to the discovery of unprecedented structural diversity within this class of compounds unibe.charxiv.orgnih.gov. These models can operate in a scaffold-based manner, generating molecules that retain a specific core spiro structure while varying peripheral substituents, or they can generate entirely new spiro scaffolds from scratch based on learned chemical principles and desired properties unibe.charxiv.org.

Advanced Spectroscopic and Analytical Characterization of Spiroprop Compounds

Mass Spectrometry (MS) Applications in Spiro Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For spiro compounds, MS is invaluable in confirming the synthesized product, identifying impurities, and studying metabolic pathways.

High-Resolution Mass Spectrometry (HRMS) for Spiro Compounds

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical mass. This high accuracy allows for the unambiguous determination of the elemental composition of a spiro compound, which is crucial for confirming its molecular formula. HRMS is particularly beneficial when analyzing complex reaction mixtures or biological samples where multiple components may have similar nominal masses. For spiro compounds, HRMS can confirm the intact molecular ion mass, providing confidence in the proposed structure before proceeding to fragmentation analysis. Studies on spironolactone (B1682167), a steroidal spiro compound, demonstrate the utility of HRMS in confirming the molecular formulae of the parent drug and its metabolites with high mass accuracy. wikipedia.org This technique can match measured masses within very low ppm errors, supporting the assigned elemental compositions. wikipedia.org

Tandem Mass Spectrometry (MS/MS) for Spiro Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. This process provides detailed structural information by revealing the connectivity of atoms within the molecule. For spiro compounds, MS/MS is essential for elucidating the fragmentation pathways characteristic of the spiro ring system and other substituents. By analyzing the mass-to-charge ratio (m/z) of the fragment ions and their relative abundances, researchers can piece together the structural subunits of the molecule. wikipedia.org, nih.gov Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation techniques in MS/MS experiments. guidetopharmacology.org The fragmentation patterns observed in MS/MS spectra can be compared to spectral libraries or predicted fragmentation patterns to aid in structural confirmation or elucidation of unknown spiro derivatives. Tandem MS data has been shown to support the characterization of reaction products of spironolactone and its metabolites. wikipedia.org LC-HR/MS and LC-HR/MS/MS techniques are critical for providing accurate mass data for both molecular and fragment ions in structural assignments. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Spiro Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure, dynamics, and spatial arrangement of organic molecules in solution. For spiro compounds, NMR provides critical information about the chemical environment of individual nuclei, their connectivity, and their spatial relationships.

Multi-dimensional NMR Techniques (e.g., 2D NMR) for Spiro Compounds

While one-dimensional (1D) NMR spectra (¹H NMR and ¹³C NMR) provide fundamental information about the types and numbers of protons and carbons and their chemical shifts, multi-dimensional NMR techniques offer enhanced resolution and reveal correlations between nuclei. For complex spiro structures with potentially overlapping signals in 1D spectra, 2D NMR experiments are indispensable for unambiguous assignment of resonances and determination of connectivity. fishersci.ca, wikidata.org

Common 2D NMR techniques applied to spiro compounds include:

Correlation Spectroscopy (COSY): Reveals correlations between protons that are coupled to each other through typically two or three bonds. fishersci.ca, fishersci.at, This helps in establishing proton spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). fishersci.ca, This is crucial for assigning carbon signals based on assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds (long-range correlations)., This technique is vital for establishing connectivity across quaternary carbons and through heteroatoms, helping to piece together the molecular framework, including the spiro junction.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): Show correlations between nuclei that are spatially close to each other, regardless of the number of bonds separating them. fishersci.at These experiments are particularly useful for determining the relative stereochemistry and conformation of spiro compounds by identifying protons on different rings that are in close proximity due to the molecule's 3D structure.

Studies on spiro-piperidylrifamycin derivatives have utilized 2D NMR techniques to assign the configuration of new stereocenters at the spiranic carbon. Solid-state NMR has also been applied to spironolactone to analyze conformations at the atomic level.

Stereochemical Assignment via NMR for Spiro Derivatives

NMR spectroscopy plays a crucial role in the assignment of stereochemistry in spiro compounds, which can exhibit various forms of isomerism, including at the spiro center and on the attached rings. Analysis of chemical shifts, coupling constants, and NOE/ROE correlations provides insights into the relative and, in some cases, absolute stereochemistry.,

For spiro derivatives, the chemical shifts of protons and carbons, particularly those near the spiro center, can be highly sensitive to stereochemical differences. Coupling constants between vicinal protons provide information about the dihedral angles and thus the conformation and relative stereochemistry of flexible rings. NOESY and ROESY experiments are powerful tools for determining relative stereochemistry by identifying protons on the same or different rings that are close in space. For instance, observing a NOE correlation between protons on different rings connected by the spiro atom can help define their relative orientation.

While direct determination of absolute stereochemistry by NMR alone is challenging, it can be achieved through methods involving chiral derivatizing agents and comparison of experimental and calculated NMR parameters. The relative configuration of spiro[4.5]decanes has been analyzed using ¹H, ¹³C, ¹⁵N, and ¹⁷O NMR.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Spiro Structures

The technique involves diffracting X-rays off the electron clouds of atoms in a crystal lattice. The resulting diffraction pattern is then used to computationally reconstruct the electron density map of the molecule, revealing the positions of the atoms. For chiral spiro compounds, X-ray crystallography can determine the absolute configuration, which is the specific spatial arrangement of atoms at a chiral center. This is particularly important for understanding the biological activity of enantiomerically pure spiro compounds, as different enantiomers can have vastly different pharmacological profiles. The presence of a heavy atom in the molecule can facilitate the determination of absolute stereochemistry using anomalous dispersion., The Flack parameter is commonly used to assess the confidence of the absolute stereochemical assignment from X-ray diffraction data.,

X-ray crystallography provides direct visualization of the conformation of the spiro rings and their substituents in the crystalline state, offering valuable insights that complement solution-state information obtained from NMR.

Based on the conducted search, the term "Spiroprop" is consistently identified in the available literature as a fixed-dose combination product containing two active pharmaceutical ingredients: spironolactone and propranolol. researchgate.netbioscientifica.comscribd.comsdrugs.com It was a formulation intended for the treatment of hypertension but was subsequently withdrawn from the market. researchgate.netbioscientifica.com

As the request specifically asks for an article focusing solely on the chemical compound "this compound" and its characterization using specific analytical techniques, and the search results indicate "this compound" is a combination of two distinct chemical compounds rather than a single entity, it is not possible to generate the requested content based on the provided outline sections (5.4-5.7) for a singular chemical compound named "this compound". The characterization data found pertains to spironolactone, one of the components of the this compound combination, using some of the mentioned techniques like DSC/TGA and IMS. researchgate.netnih.govresearchgate.net

Therefore, a detailed article focusing solely on the advanced spectroscopic and analytical characterization of a single chemical compound identified as "this compound" cannot be provided from the available search information, as "this compound" is understood to be a combination product.

Derivatization Strategies for Functionalizing Spiroprop Scaffolds

Methods for Introducing Diverse Functionalities onto Spirocyclic Cores

Introducing diverse functionalities onto spirocyclic cores can be achieved through various synthetic methodologies, depending on the nature of the spirocycle and the desired functional groups. General strategies for scaffold functionalization include chemical reactions at reactive sites present on the core structure or introduced through prior synthesis researchgate.net. These methods can involve reactions such as:

Substitution reactions to replace existing atoms or groups with different functionalities.

Addition reactions across double or triple bonds, if present in the spirocyclic system.

Oxidation or reduction reactions to interconvert functional groups.

Coupling reactions (e.g., palladium-catalyzed couplings) to attach various molecular fragments.

Click chemistry for efficient and selective attachment of diverse groups.

The specific choice of method depends on the positions available for functionalization on the spirocyclic core and the compatibility of the desired reactions with the existing functionalities. For instance, derivatization can be employed to improve the response of compounds for analytical techniques like mass spectrometry, as demonstrated with the derivatization of spironolactone (B1682167) and its metabolites using Girard's reagent P. This highlights how derivatization can be used not only for creating new chemical entities but also for analytical purposes.

Chemoselective Derivatization Approaches for Spirocyclic Scaffolds

Chemoselective derivatization is crucial when a spirocyclic scaffold contains multiple functional groups that could potentially react. Chemoselectivity refers to the preferential reaction at one functional group over others within the same molecule researchgate.net. Achieving chemoselectivity often requires careful control of reaction conditions, including the choice of reagents, catalysts, solvents, and temperature.

In the context of spirocyclic systems, chemoselective transformations have been developed for the construction of the spirocyclic core itself, such as palladium/norbornene-catalyzed C-H activation/arene dearomatization reactions which exhibit high chemoselectivity. While specific examples of chemoselective derivatization of a pre-formed spirocyclic scaffold named "Spiroprop" are not available in the search results, the principles of chemoselective synthesis are broadly applicable to the functionalization of spirocycles containing various reactive centers. This might involve protecting groups to block unwanted reactivity, or using reagents and catalysts that are specific for a particular functional group researchgate.net.

Impact of Derivatization on Molecular Recognition and Interaction Profiles of Spirocyclic Analogs

Derivatization of a spirocyclic scaffold can significantly impact its molecular recognition and interaction profiles. Molecular recognition is the specific interaction between molecules, such as the binding of a ligand to a protein receptor. By introducing different functional groups, the shape, polarity, hydrogen bonding capabilities, and van der Waals interactions of the spirocyclic compound are altered researchgate.net.

These changes can influence how the spirocyclic analog interacts with biological targets, affecting binding affinity, selectivity, and downstream biological effects. The rigid or semi-rigid nature of spirocyclic systems means that the position and orientation of appended functional groups are relatively well-defined, allowing for systematic exploration of how the presentation of these groups in three-dimensional space affects molecular recognition mdpi.com. Computational methods, such as molecular docking, can be used to study the binding modes and predict the interaction profiles of derivatized spirocyclic analogs with their targets.

Applications of Derivatized Spirocyclic Analogs as Chemical Probes

Derivatized spirocyclic analogs can serve as valuable chemical probes to investigate biological systems. Chemical probes are small molecules designed to selectively modulate the function of a specific protein or biological target, helping researchers to understand biological mechanisms and validate potential drug targets.

By functionalizing spirocyclic scaffolds with appropriate groups, researchers can create probes that bind to or interact with specific biomolecules. These probes can be used in various applications, including:

Studying protein function and localization.

Mapping signal transduction pathways.

Identifying and validating new drug targets.

Developing biosensors for detecting specific molecules.

Theoretical Studies on Spiroprop Reactivity and Stability

Strain Energy Analysis in Spiroprop Systems

Spiropentane (B86408) is characterized by significant molecular strain arising from the fusion of two small, highly strained cyclopropane (B1198618) rings at a common quaternary carbon atom. Theoretical calculations have been extensively employed to quantify this strain energy. The strain energy of a molecule represents the increase in energy compared to a hypothetical strain-free reference molecule with the same number and types of bonds.

Various theoretical methods have been applied to calculate the strain energy of spiropentane. Using computational group equivalents, the strain energy has been estimated to be approximately 62.9 kcal/mol. mdpi.com Another theoretical approach, G3(MP2), yielded a strain energy of 64.6 kcal/mol for spiropentane. researchgate.net These values are substantially higher than the sum of the strain energies of two isolated cyclopropane rings, which is approximately 55 kcal/mol (based on a strain energy of around 27.5 kcal/mol per cyclopropane ring). mdpi.comresearchgate.netuu.nl This observed excess strain in spiropentane is attributed to the unique structural constraints imposed by the spiro junction. The central quaternary carbon atom is forced into a geometry that deviates significantly from the ideal tetrahedral arrangement, contributing to the elevated strain. mdpi.com Unlike the carbon atoms in cyclopropane rings, which exhibit some degree of sp2 character, the spiro carbon in spiropentane is considered to have sp3 hybridization, and this difference contributes to the increased strain. mdpi.com

Theoretical methods such as G3(MP2) and MP2+ZPE/cc-pVDZ are utilized to calculate strain energies and heats of formation for spiropentane and related spiro compounds. researchgate.netuu.nl Homodesmic reactions are commonly used in theoretical calculations to determine strain energies by comparing the enthalpy of formation of the target molecule to carefully chosen strain-free reference molecules. anu.edu.au

The following table summarizes some calculated strain energy values for spiropentane:

| Theoretical Method | Strain Energy (kcal/mol) |

| Computational Group Equivalents | 62.9 |

| G3(MP2) | 64.6 |

Ring-Opening Reactions and Rearrangements of this compound Structures

The high strain energy inherent in spiropentane makes it susceptible to ring-opening reactions and rearrangements, often under thermal or catalytic conditions. Theoretical studies provide insights into the mechanisms and energy barriers associated with these transformations.

Thermolysis of spiropentane in the gas phase at elevated temperatures (360-410 °C) has been shown to induce ring expansion, yielding the constitutional isomer methylenecyclobutane, along with fragmentation products such as ethene and propadiene. wikipedia.org Theoretical investigations have explored the potential energy surfaces for ring-opening processes in spiropentane systems. For instance, computational studies have examined the rearrangement of substituted spiropentanes, predicting energy barriers for these transformations. nih.gov

Theoretical work has also investigated the ring-opening dynamics of related strained systems, such as cyclopropyl (B3062369) radicals and cations, providing a fundamental understanding of the bond breaking processes involved in small rings. osti.gov Studies on spiro[cyclopropane-1,3′-oxindoles] have demonstrated that nucleophilic attack can lead to ring opening and subsequent rearrangement or ring expansion, highlighting the lability of the strained cyclopropane rings in spiro systems. acs.org The ring opening of cyclopropane-containing bicyclic intermediates is a recognized strategy for achieving ring expansion in organic synthesis. wikipedia.org

Electronic Structure and Aromaticity/Antiaromaticity Considerations in this compound

Theoretical studies have delved into the electronic structure of spiropentane and its implications for bonding and reactivity. Ab initio molecular orbital theory has been applied to investigate the electronic distribution within the molecule. nih.govacs.org

Structural analysis by electron diffraction reveals distinct C-C bond lengths within spiropentane. The bonds connecting to the quaternary spiro carbon atom are shorter (146.9 pm) than the bonds between the methylene (B1212753) groups (151.9 pm). wikipedia.org The C-C-C bond angles at the spiro carbon are also larger than those found in isolated cyclopropane rings. wikipedia.org These structural features are a direct consequence of the strained nature of the spiro system and influence the electronic environment.

The concept of spiro-aromaticity has been explored in the context of spiro compounds. While traditional aromaticity involves cyclic delocalization of π electrons in planar systems, the sp3 hybridization of the spiro carbon in purely carbocyclic systems like spiropentane generally precludes conventional aromaticity. cambridgescholars.com However, the concept has been extended to systems where the spiro atom is a transition metal or in specific conjugated spiro structures, where d orbitals or specific orbital interactions can lead to a form of spiro-conjugation or spiro-aromaticity. cambridgescholars.commdpi.comcas.cn Theoretical studies on spirocyclic imines incorporating silicon or germanium as spiro centers have provided evidence for spiro-aromaticity, described as Heilbronner Craig-type Möbius aromaticity, based on analyses using indices like NICS (Nuclear Independent Chemical Shift). mdpi.commdpi.com

Frontier Molecular Orbital Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful theoretical tool used to understand and predict chemical reactivity by examining the interactions between the highest occupied molecular orbital (HOMO) of one molecule and the lowest unoccupied molecular orbital (LUMO) of another. wikipedia.orgtaylorandfrancis.comresearchgate.netufla.br This theory is particularly useful for analyzing reactions involving electron transfer or sharing, which are relevant to the reactivity of strained hydrocarbons like spiropentane.

According to FMO theory, the energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is associated with its capacity to accept electrons (electrophilicity). taylorandfrancis.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of a molecule's kinetic stability and chemical reactivity; a larger gap generally correlates with higher stability and lower reactivity. taylorandfrancis.commdpi.com

Theoretical studies on spiro compounds, including spirocyclic imines, have utilized FMO analysis to assess their reactivity and electron transport properties. mdpi.com FMO theory can help elucidate the orbital interactions that govern reaction pathways and selectivity, including those relevant to the ring-opening and rearrangement reactions observed in strained spiro systems. wikipedia.orgnih.govimperial.ac.ukacs.org While specific detailed FMO analyses focused solely on the ring-opening or rearrangement of parent spiropentane were not extensively highlighted in the search results, the principles of FMO theory are broadly applicable to understanding the reactivity of strained cyclic molecules by examining the spatial distribution and energy levels of their frontier orbitals involved in bond breaking and formation. Theoretical investigations into the electronic structure of spiropentane and related compounds often involve molecular orbital calculations that lay the foundation for FMO analysis. nih.govacs.orgacs.org

Strategic Applications of Spiroprop in Chemical Research

Spiroprop as Building Blocks in Complex Molecule Synthesis

The inherent three-dimensionality and structural rigidity of spirocyclic scaffolds make them highly valuable building blocks in the synthesis of complex molecules and natural products. tandfonline.comrsc.org Unlike flat aromatic systems, spirocycles project functional groups into distinct vectors in 3D space, which can be crucial for achieving specific biological activities or material properties. tandfonline.com This controlled orientation is particularly advantageous in constructing molecules with intricate stereochemistry.

The synthesis of natural products containing spirocarbocycles often employs methods like aldol (B89426) condensations, alkylations, and cycloadditions to form the key spiro center. rsc.org For instance, the synthesis of the sesquiterpene acorenone B utilizes a base-induced aldol reaction to construct the spiro[4.5]decane core. rsc.org Similarly, the total synthesis of pseurotin (B1257602) A involves an acid-catalyzed hemiacetalization as a key step in creating the spirocenter. ku.ac.ae

Strained spirocycles, such as spiro[3.3]heptanes, have emerged as important motifs in medicinal chemistry, often serving as bioisosteres for common rings like benzene (B151609) or piperazine. researchgate.netrsc.orgchemrxiv.org The use of these building blocks can lead to novel, patent-free analogues of existing drugs with improved properties. chemrxiv.org The commercial availability of functionalized spirocyclic building blocks, including various azaspiro[3.3]heptanes and oxa-azaspiro[3.4]octanes, has further accelerated their adoption in complex synthesis. figshare.com These modules provide spatially well-defined exit vectors, allowing chemists to systematically explore chemical space.

| Spirocyclic Building Block | Synthetic Method for Spirocenter Formation | Target Molecule/Class | Reference |

| Spiro[4.5]decane | Aldol Condensation | Acorenone B | rsc.org |

| Spiro[4.5]decane | Spiroannulation | β-vetivone | rsc.org |

| Spirofuran | Acid-catalyzed Hemiacetalization | Pseurotin A | ku.ac.ae |

| Diketopiperazine Spirocycle | Phenylation | Spirotryprostatin B | ku.ac.ae |

| 2,6-Diazaspiro[3.3]heptane | Bioisosteric Replacement | Olaparib Analogue | rsc.org |

| Spiro[3.3]heptane | Wolff-Kishner Reduction / Carboxylation | Functionalized Scaffolds | chemrxiv.org |

Ligand Design Principles Incorporating this compound Moieties

Spirocyclic skeletons are considered "privileged structures" for the design of chiral ligands used in asymmetric catalysis. nih.govacs.org The core principle behind their success is the rigid framework, which minimizes conformational flexibility. scispace.com This rigidity translates into a well-defined chiral environment around the metal center, leading to higher enantioselectivity in catalytic reactions. scispace.comoup.com

Key design principles for spiro-based ligands include:

Rigidity and C2-Symmetry: Many successful spiro ligands possess C2 symmetry, where the molecule can be rotated by 180° to yield an identical structure. This symmetry simplifies the possible transition states in a catalytic cycle. The spirobiindane and spirobifluorene backbones are prime examples of this design. nih.gov

Axial Chirality: The restricted rotation around the spiro center can give rise to stable, axially chiral molecules, such as in 1,1′-spirobiindane-7,7′-diol (SPINOL). oup.comnankai.edu.cn This scaffold has been the foundation for a vast library of highly effective ligands.

Tunable Bite Angles: The geometry of the spirocycle dictates the bite angle of chelating diphosphine ligands. The development of novel scaffolds, such as O-SPINOL where a carbon is replaced by oxygen, allows for the creation of ligands with larger bite angles, which can influence catalyst activity and selectivity. dicp.ac.cnnih.gov

Prominent examples of ligands derived from spirocyclic scaffolds include SDPs (diphosphines), SpiroBOXs (bisoxazolines), and SpiroPAP (phosphine-amino-pyridines), all derived from the SPINOL backbone. nankai.edu.cn These ligands have proven effective in a wide array of transition-metal-catalyzed reactions. nih.govnankai.edu.cn

| Spirocyclic Backbone | Ligand Class Example | Key Structural Feature | Reference |

| 1,1′-Spirobiindane (SPINOL) | SDP (Spiro Diphosphine) | Axially chiral, C2-symmetric | nankai.edu.cn |

| 1,1′-Spirobiindane (SPINOL) | SpiroBOX (Spiro Bisoxazoline) | Axially chiral, C2-symmetric | oup.com |

| Oxa-Spirocyclic Diphenol (O-SPINOL) | O-SpiroPAP | Larger bite angle due to C-O bonds | acs.orgdicp.ac.cn |

| Spiroketal | SPIROL-based Diphosphine | C2-symmetric spiroketal scaffold | umich.edu |

| Spiro[4.4]nonane | SPRIX (Spiro Bis(isoxazoline)) | Central and axial chirality | scispace.com |

Role of this compound in Catalyst Design and Asymmetric Transformations

The unique structural features of spirocyclic ligands directly translate into highly effective catalysts for asymmetric transformations. acs.org Catalysts incorporating these ligands have demonstrated exceptional performance in reactions such as hydrogenations, carbon-carbon bond formations, and carbon-heteroatom couplings, often achieving superior enantioselectivities compared to catalysts with more flexible backbones. nih.gov

Chiral spiro ligands based on the 1,1′-spirobiindane scaffold have been successfully applied in a multitude of mechanistically diverse reactions. oup.com For example, iridium complexes of chiral spiro aminophosphine (B1255530) ligands are highly efficient for the asymmetric hydrogenation of α-arylmethylene cycloalkanones. nih.gov Similarly, a new class of spiro-bicyclic bisborane catalysts has been developed for the metal-free, enantioselective hydrogenation of quinolines, showing excellent yields and broad functional group tolerance. nih.gov

The O-SPINOL-derived ligand, O-SpiroPAP, has been used in iridium-catalyzed asymmetric hydrogenation of bridged biaryl lactones, providing access to valuable axially chiral molecules with excellent yields and enantioselectivities (up to >99% ee) under mild conditions. acs.orgdicp.ac.cnnih.gov Another novel scaffold, SPIROL, based on a spiroketal backbone, has been used to generate ligands for Ir-catalyzed hydroarylation (up to 95% ee) and Pd-catalyzed allylic alkylation (up to 97% ee). umich.edu These results underscore the power of the spirocyclic framework in creating a precisely controlled chiral pocket around the catalytic metal center, which is essential for effective stereochemical induction.

| Catalyst System (Metal + Ligand Type) | Asymmetric Transformation | Achieved Enantioselectivity (ee) | Reference |

| Ir-O-SpiroPAP | Hydrogenation of Biaryl Lactones | >99% | acs.orgdicp.ac.cn |

| Ir-SPIROL Phosphine | Hydroarylation | up to 95% | umich.edu |

| Pd-SPIROL Phosphine | Allylic Alkylation | up to 97% | umich.edu |

| Spiro-Bicyclic Bisborane | Hydrogenation of Quinolines | Excellent | nih.gov |

| Rh-SpirOP | Hydrogenation of Dehydro Amino Acids | Excellent | oup.com |

Exploration of this compound Scaffolds as Chemical Biology Probes

Spirocyclic scaffolds are increasingly being explored as platforms for the development of chemical biology probes, particularly for photoaffinity labeling (PAL). iris-biotech.de PAL is a powerful technique used to identify the biological targets of small molecules by creating a covalent bond between the probe and its interacting protein upon photoactivation. iris-biotech.de

Dialkyldiazirines have become a favored photoreactive group for PAL due to their small size and high reactivity. rsc.org Spirocyclic diazirines, such as cyclobutanediazirines, represent a specific class of these probes. nih.gov Upon irradiation with UV light (e.g., 365 nm), these compounds extrude nitrogen gas to generate highly reactive carbene intermediates. rsc.orgnih.gov This carbene can then rapidly and non-selectively insert into nearby C-H or X-H bonds of a target protein, forming a stable covalent linkage.

| Spirocyclic Probe Type | Photoreactive Group | Reactive Intermediate | Application | Reference |

| Cyclobutanediazirine | Diazirine | Cyclobutylidene (Carbene) | Photoaffinity Labeling | rsc.orgnih.gov |

| Spirobicyclic Diazirine | Diazirine | Carbene / Diazo Compound | Mechanistic Studies | nih.gov |

| Spirocyclic Xanthene Dyes | Spirolactone/Spirolactam | N/A (Fluorescence Switching) | Fluorescent Probes for Ions/Molecules | nih.gov |

Design of 3D Scaffolds for Chemical Libraries Incorporating this compound Features

The design of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. nih.gov There is a growing consensus that successful drug candidates often possess a higher degree of three-dimensionality, a characteristic measured by the fraction of sp³-hybridized carbons (Fsp³). bldpharm.com Spirocyclic scaffolds are intrinsically rich in sp³ carbons and provide a rigid, 3D framework, making them ideal for escaping the "flatland" of traditional aromatic-heavy compound libraries. bldpharm.comresearchgate.netenamine.net

A key advantage of spirocyclic scaffolds is their ability to present substituents along well-defined and predictable vectors. spirochem.com This allows for a more systematic and efficient exploration of the chemical space surrounding a biological target. nih.govnih.gov By varying the size and composition of the rings in the spiro-system, chemists can fine-tune the geometry and relative orientation of functional groups attached to the core. kara5.live

Spirocycles are powerful tools for chemical space expansion and are used to design fragment libraries and have been incorporated into DNA-encoded libraries. spirochem.com The development of synthetic routes to produce diverse families of spirocyclic scaffolds with multiple, orthogonally placed points for diversification is an active area of research. nih.govnih.gov These efforts are enabling the creation of novel compound libraries with enhanced structural complexity and 3D character, increasing the probability of identifying new bioactive molecules. nih.govnih.gov

| Core Spirocyclic Scaffold | Key Feature for Library Design | Library Application | Reference |

| Bis-spirocyclic frameworks | Molecular compactness, 3D character | European Lead Factory Project | nih.gov |

| N-Boc protected aminoketone derivatives | Orthogonal diversification points | Parallel Synthesis Libraries | nih.govnih.gov |

| Azaspiro[3.3]heptane | Piperidine bioisostere, increased Fsp³ | Medicinal Chemistry Libraries | rsc.orgfigshare.com |

| Generic Spirocycles | Rigid core with defined exit vectors | Scaffold-hopping, DNA-encoded libraries | spirochem.comkara5.live |

Emerging Trends and Future Directions in Spiroprop Chemistry

Integration of Automation and High-Throughput Experimentation in Spiro Compound Synthesis

Automation and high-throughput experimentation (HTE) are becoming increasingly integral to the synthesis of spiro compounds, particularly in drug discovery settings. These technologies enable the rapid and efficient generation and optimization of large compound libraries. HTE involves the miniaturization and parallelization of reactions, allowing for the simultaneous testing of multiple parameters under the same general conditions. This is invaluable for optimizing reaction conditions and rapidly screening conditions to identify the most effective parameters for synthesis.

Automated platforms can handle both liquids and solids, facilitating sample preparation, chemical synthesis, work-up, purification, and analysis. This integrated approach can significantly accelerate the design-make-purify-test cycles in drug discovery. While automation and HTE are widespread in specific stages, fully integrated automated workflows are still being developed. The application of HTE to organic synthesis, including spiro compound synthesis, presents challenges due to diverse workflows and reagents, necessitating advancements in reaction design, execution, analysis, and data management. Despite these challenges, the combination of automation and HTE offers enhanced efficiency, reproducibility, and the ability to explore chemical space more thoroughly.

Flow Chemistry and Continuous Manufacturing of Spiro Compounds

Flow chemistry, also known as continuous flow chemistry, is a transformative approach gaining traction in the synthesis and manufacturing of chemical compounds, including spirocycles. Unlike traditional batch processes, flow chemistry involves the continuous movement of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, time, and pressure. This leads to improved reaction control, efficiency, and safety, particularly for reactions with rapid heat release or high explosion risks, as they are conducted in smaller volume units.

Flow chemistry offers advantages in scalability and adaptability, with modular systems allowing for easy integration of additional reactors or modifications like inline analysis and purification. This provides a flexible platform for both laboratory-scale experimentation and large-scale industrial production. The technology enables rapid and environmentally friendly production with better linearity in scale-up compared to batch processes. Flow chemistry is also valuable in route scouting and process research and development (PR&D), allowing for better process control and miniaturization for efficiency and ecological benefits. Examples include the continuous flow synthesis of spirocyclic tetrahydronaphthyridines and spiro-naphthalene-1,2'-oxadiazol-4-ones. The integration of flow chemistry in the synthesis of complex natural products containing spirocycles has also demonstrated higher yields, faster processes, and improved safety.

Sustainable Synthetic Methodologies for Spiro Compound Production

The development of sustainable synthetic methodologies for spiro compound production is a significant trend, driven by the need for environmentally benign processes. Green chemistry principles are being increasingly applied to the synthesis of spiro compounds and their derivatives. This includes the use of more environmentally friendly solvents, catalysts, and reaction conditions.

Examples of sustainable approaches include microwave-assisted synthesis, which offers shorter reaction times and moderate temperatures, often using water as a solvent. Ultrasound-promoted synthesis is another green chemistry technique being explored for the synthesis of various spiro compounds. One-pot multicomponent reactions are also favored as they minimize waste and simplify procedures. Sustainable protocols have been developed for the synthesis of specific spiro compounds, such as spiro-dimers of α-tocopheramine, utilizing optimized conditions, recyclable solvents, and achieving high yields without extensive purification. The focus on sustainable methods aligns with the broader chemical industry's move towards greener and more efficient manufacturing processes.

Advanced Data Science and Artificial Intelligence in Spiro Compound Discovery

Advanced data science and artificial intelligence (AI) are playing an increasingly crucial role in accelerating spiro compound discovery and development. AI and machine learning algorithms are powerful tools for analyzing complex chemical and biological datasets, identifying patterns, and predicting molecular properties and activities. This enables chemists to explore high-dimensional chemical spaces more efficiently and accelerate the identification of potential drug candidates.

Future Perspectives on Uncharted Chemical Space Exploration with Spiro Compounds

Spiro compounds, with their unique three-dimensional structures and inherent rigidity, are particularly valuable for exploring uncharted chemical space. The exploration of novel chemical space is crucial for identifying new drug candidates with improved properties and novel mechanisms of action. Spirocyclic scaffolds offer structural diversity and complexity, which can lead to enhanced binding affinity and selectivity towards a wide range of biological targets.

Future directions in spiro compound chemistry will likely involve leveraging the advancements in automation, flow chemistry, sustainable synthesis, and AI to systematically navigate and exploit this underexplored chemical space. The creation of diverse spirocyclic libraries, enabled by high-throughput synthesis methods, will provide valuable starting points for drug discovery programs. AI and data science tools will be essential for designing and prioritizing the synthesis of novel spiro frameworks and predicting their potential biological activities. The integration of these technologies will facilitate the discovery of spiro compounds with tailored properties, opening new horizons for addressing challenging biological targets and developing innovative therapeutic solutions. Continued research into novel synthetic methodologies will be necessary to access even more complex and diverse spiro architectures, further expanding the druggable chemical space.

Q & A

Q. What interdisciplinary approaches are needed to explore this compound’s potential in hybrid material systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.